(E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a benzyl group substituted with chlorine and fluorine, and two pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base, followed by the addition of 3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced benzyl derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
(E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- N-[1-(2-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
Uniqueness
The presence of both chlorine and fluorine atoms in the benzyl group of (E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This dual substitution pattern is less common compared to single halogen substitutions, making this compound particularly interesting for further study.
Properties
Molecular Formula |
C20H21ClFN5O |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(E)-N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C20H21ClFN5O/c1-12-20(24-19(28)9-8-15-10-23-26(4)13(15)2)14(3)27(25-12)11-16-17(21)6-5-7-18(16)22/h5-10H,11H2,1-4H3,(H,24,28)/b9-8+ |
InChI Key |
JEFAQXDDIBDQAD-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C |
SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.